(3aR,6aS)-hexahydro-1H-5
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Overview
Description
(3aR,6aS)-hexahydro-1H-5 is a stereoisomer of a hexahydro compound, which is a type of organic molecule characterized by its fully saturated ring structure. This compound is notable for its unique three-dimensional configuration, which can have significant implications for its chemical reactivity and biological activity. It is often used as an intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3aR,6aS)-hexahydro-1H-5 typically involves stereoselective synthesis methods to ensure the correct three-dimensional configuration. One common approach is the hydrogenation of a precursor molecule under specific conditions that favor the formation of the desired stereoisomer. For example, the hydrogenation of a cyclopentene derivative in the presence of a chiral catalyst can yield this compound with high stereoselectivity .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of large-scale hydrogenation reactors and chiral catalysts. The process is carefully controlled to maintain the desired stereochemistry and to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-hexahydro-1H-5 can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or alcohols.
Reduction: The addition of hydrogen or the removal of oxygen, typically leading to the formation of more saturated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or alcohols, while reduction can produce more saturated hydrocarbons. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
(3aR,6aS)-hexahydro-1H-5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: this compound is an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3aR,6aS)-hexahydro-1H-5 depends on its specific application. In the context of pharmaceuticals, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it may inhibit the activity of a viral protease, thereby preventing the replication of the virus . The exact molecular pathways involved can vary widely depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
(3R,3aR,6S,6aR)-3,6-Dihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one: This compound has a similar hexahydro structure but differs in its functional groups and stereochemistry.
(3R,3aS,6aR)-Hexahydro-furo[2,3-b]furan-3-ol: Another stereoisomer with different stereochemistry and functional groups.
Uniqueness
(3aR,6aS)-hexahydro-1H-5 is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals where stereochemistry is crucial for the efficacy and safety of the drug .
Properties
Molecular Formula |
C6H9NO3S |
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Molecular Weight |
175.21 g/mol |
IUPAC Name |
(3aR,6aS)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-2-one |
InChI |
InChI=1S/C6H9NO3S/c8-6-1-4-2-11(9,10)3-5(4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m0/s1 |
InChI Key |
NNWORFCIWXFPGX-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@H]2CS(=O)(=O)C[C@H]2NC1=O |
Canonical SMILES |
C1C2CS(=O)(=O)CC2NC1=O |
Origin of Product |
United States |
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